molecular formula C17H24O7 B1251580 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol

Cat. No. B1251580
M. Wt: 340.4 g/mol
InChI Key: TZABDPRGZVHMRW-NQNKBUKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol is a natural product found in Phagnalon rupestre with data available.

Scientific Research Applications

Solubility and Physical Properties

  • Studies have examined the solubility of similar compounds in ethanol-water solutions, providing insights into their physical properties and potential applications in various solvents. For instance, research on the solubility of saccharides like maltose monohydrate and trehalose dihydrate in ethanol-water mixtures reveals how the equilibrium temperature affects their solubility. This information can be crucial for their application in pharmaceutical formulations and food industry processes (Gong et al., 2012).

Chemical Structure and Synthesis

  • The chemical structure of compounds similar to (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol has been studied to understand their hydrogen bonding properties. Such studies are essential for designing new pharmaceuticals or materials with specific physical properties. For example, the hydrogen bonding properties of polyols in aqueous solutions have been investigated using NMR spectroscopy, providing valuable insights into the interactions and structure of similar molecules (Oruç et al., 2018).

Applications in Drug Development and Material Science

  • Research on similar compounds has explored their potential in drug development and material science. For instance, the study of tricyclic products derived from penicillin and their reactions with various reagents offers insights into novel pharmaceutical compounds and their synthesis. Such research can lead to the development of new drugs with improved efficacy and targeted action (Mara et al., 1982).

properties

Product Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol

Molecular Formula

C17H24O7

Molecular Weight

340.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C17H24O7/c1-9(2)3-4-10-7-11(19)5-6-12(10)23-17-16(22)15(21)14(20)13(8-18)24-17/h3,5-7,13-22H,4,8H2,1-2H3/t13-,14-,15+,16-,17-/m1/s1

InChI Key

TZABDPRGZVHMRW-NQNKBUKLSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C

SMILES

CC(=CCC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O)C

synonyms

isoprenylhydroquinone glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol
Reactant of Route 3
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol
Reactant of Route 4
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol
Reactant of Route 5
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol
Reactant of Route 6
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol

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